molecular formula C2H3NO3S B3051799 Methanesulfonyl isocyanate CAS No. 3611-92-5

Methanesulfonyl isocyanate

Cat. No.: B3051799
CAS No.: 3611-92-5
M. Wt: 121.12 g/mol
InChI Key: OUPLTJDZPQZRBW-UHFFFAOYSA-N
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Description

Methanesulfonyl isocyanate is an organic compound with the molecular formula C₂H₃NO₃S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Mechanism of Action

Target of Action

Methanesulfonyl isocyanate (MSI) is a versatile compound that interacts with a variety of biological targets. Its primary targets include hydrogen-acidic compounds such as alcohols, phenols, and amines . These compounds play crucial roles in various biochemical processes, serving as building blocks for larger molecules and participating in key reactions.

Mode of Action

The interaction of MSI with its targets can proceed via three fundamental mechanisms, depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .

Biochemical Pathways

The reaction of MSI with its targets affects various biochemical pathways. For instance, the base-catalysed addition of hydrogen-acidic compounds to isocyanates leads to the formation of carbamates and ureas . These compounds are involved in numerous biological processes, including protein synthesis and metabolic regulation .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of MSI’s action are largely dependent on the specific targets and the resulting compounds. For instance, the formation of carbamates and ureas can influence protein structure and function, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of MSI are influenced by various environmental factors. For example, the presence of a base catalyst is crucial for its reaction with hydrogen-acidic compounds . Additionally, the acidity and nucleophilicity of the target compounds can significantly affect the mechanism and rate of the reaction .

Preparation Methods

Methanesulfonyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with potassium cyanate. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods often involve the use of phosgene-free processes to minimize environmental impact. One such method includes the reaction of methanesulfonyl chloride with sodium azide, followed by thermal decomposition to yield this compound .

Chemical Reactions Analysis

Methanesulfonyl isocyanate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, thiols, and alkenes. The major products formed from these reactions are sulfonylureas, sulfonamides, sulfonylthioesters, and sulfonylated alkenes.

Comparison with Similar Compounds

Methanesulfonyl isocyanate can be compared with other similar compounds such as methanesulfonic acid and methanesulfonyl chloride:

This compound is unique due to its isocyanate functional group, which imparts distinct reactivity and versatility in organic synthesis compared to its counterparts.

Similar Compounds

  • Methanesulfonic acid
  • Methanesulfonyl chloride
  • Tosylates
  • Mesylates

Properties

IUPAC Name

N-(oxomethylidene)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3S/c1-7(5,6)3-2-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPLTJDZPQZRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506250
Record name Methanesulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3611-92-5
Record name Methanesulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methanesulfonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonyl isocyanate
Reactant of Route 2
Reactant of Route 2
Methanesulfonyl isocyanate
Reactant of Route 3
Reactant of Route 3
Methanesulfonyl isocyanate
Reactant of Route 4
Methanesulfonyl isocyanate
Reactant of Route 5
Reactant of Route 5
Methanesulfonyl isocyanate
Reactant of Route 6
Methanesulfonyl isocyanate

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